![molecular formula C22H29NO2 B585017 1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol CAS No. 2914-85-4](/img/structure/B585017.png)
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol
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Overview
Description
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol is a complex organic compound with a unique structure that combines a benzyloxy group, a phenyl ring, a dimethylamino group, and a cyclohexanol moiety
Preparation Methods
The synthesis of 1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Cyclohexanol Formation: The benzyloxyphenyl intermediate is then reacted with cyclohexanone in the presence of a reducing agent to form the cyclohexanol moiety.
Dimethylamino Group Introduction: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.
Hydrolysis: The benzyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and benzyl alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development or as an active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The benzyloxy and dimethylamino groups are key functional groups that enable the compound to interact with enzymes, receptors, or other proteins, leading to various biological effects. The cyclohexanol moiety may also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol can be compared with similar compounds such as:
1-(3-(Benzyloxy)phenyl)-2-(methylamino)methyl)cyclohexanol: This compound has a similar structure but with a methylamino group instead of a dimethylamino group, which may affect its reactivity and biological activity.
1-(3-(Benzyloxy)phenyl)-2-((ethylamino)methyl)cyclohexanol: The presence of an ethylamino group instead of a dimethylamino group can lead to differences in chemical properties and applications.
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclopentanol: The cyclopentanol moiety in place of the cyclohexanol moiety can result in variations in the compound’s stability and reactivity.
Biological Activity
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexanol backbone with a benzyloxy group and a dimethylaminomethyl substituent, which contribute to its biological properties. Its molecular formula is C19H27NO2, and it has a predicted boiling point of 156-160 °C at low pressure .
Research indicates that the biological activity of this compound may be linked to its interactions with various receptors and enzymes. Key mechanisms include:
- Monoamine Oxidase Inhibition : Similar compounds have demonstrated selective inhibition of monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters like dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially benefiting conditions like Parkinson's disease .
- Opioid Receptor Modulation : Some derivatives have shown affinity for κ-opioid receptors (KOR), suggesting potential analgesic properties. These interactions may mitigate pain without the side effects commonly associated with traditional opioid medications .
Biological Activity
The biological activity of this compound has been evaluated through various studies:
- Antioxidant Activity : Compounds with similar structures have exhibited significant antioxidant properties, measured by assays such as Oxygen Radical Absorbance Capacity (ORAC). This activity is essential for neuroprotection and reducing oxidative stress in neurological disorders .
- Neuroprotective Effects : In vitro studies have shown that related compounds can protect neuronal cells from oxidative damage and inflammation, which are critical factors in neurodegenerative diseases .
- Antinociceptive Effects : The compound has been assessed for pain relief capabilities. In animal models, it demonstrated significant antinociceptive effects, indicating its potential use in pain management strategies .
Case Studies
Several case studies highlight the potential applications of this compound:
- Parkinson's Disease Models : In rodent models of Parkinson's disease, compounds similar to this compound showed improved motor function and reduced neuroinflammation when administered chronically .
- Pain Management Studies : In studies evaluating the efficacy of KOR agonists, derivatives demonstrated effective pain relief in abdominal constriction tests, suggesting that this compound could be developed into a novel analgesic agent with fewer side effects compared to traditional opioids .
Table 1: Biological Activities of Related Compounds
Compound Name | Mechanism of Action | IC50 (µM) | Observed Effects |
---|---|---|---|
Compound 3h | MAO-B Inhibition | 0.062 | Neuroprotective, Antioxidant |
Compound 23p | KOR Agonist | 1.9 | Antinociceptive |
Table 2: Pharmacological Effects in Animal Models
Study Type | Model Used | Result |
---|---|---|
Neuroprotection | Rodent PD Model | Improved motor function |
Pain Relief | Abdominal Constriction Test | Significant antinociceptive effect |
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-1-(3-phenylmethoxyphenyl)cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-23(2)16-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-17-18-9-4-3-5-10-18/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYNOCGHQSVLEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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